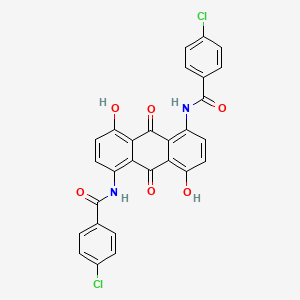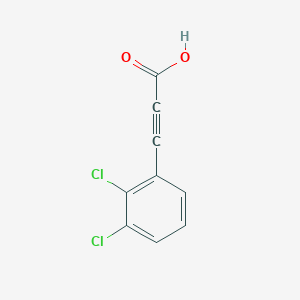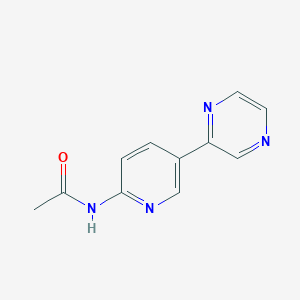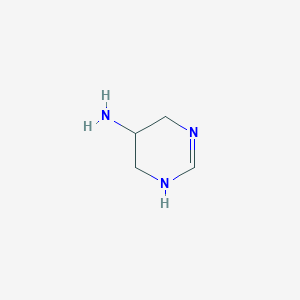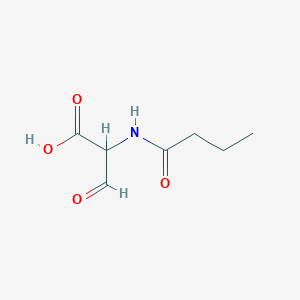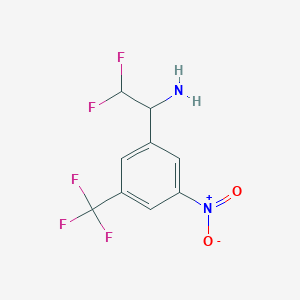
2-Chloro-1-iodoanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-iodoanthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s unique structure, featuring both chlorine and iodine substituents, makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodoanthracene-9,10-dione typically involves the halogenation of anthracene-9,10-dione. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-Chloro-1-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen substituents or convert the quinone structure to a hydroquinone.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives.
科学研究应用
2-Chloro-1-iodoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific optical properties.
作用机制
The mechanism of action of 2-Chloro-1-iodoanthracene-9,10-dione involves its interaction with molecular targets through its halogen substituents. The chlorine and iodine atoms can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to its observed biological activities.
相似化合物的比较
Similar Compounds
2-Methylanthraquinone: Another anthraquinone derivative with a methyl group instead of halogen substituents.
1-Chloro-2-iodoanthraquinone: A similar compound with halogen substituents at different positions on the anthraquinone core.
Uniqueness
2-Chloro-1-iodoanthracene-9,10-dione is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and physical properties. This dual halogenation can lead to unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
10430-70-3 |
|---|---|
分子式 |
C14H6ClIO2 |
分子量 |
368.55 g/mol |
IUPAC 名称 |
2-chloro-1-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClIO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI 键 |
WSQZLNDHTONRDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



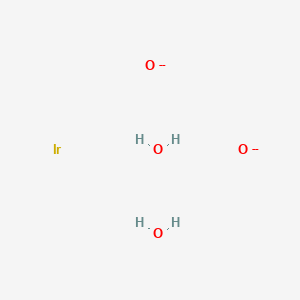
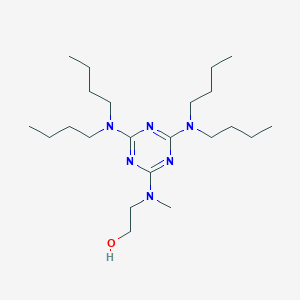

![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
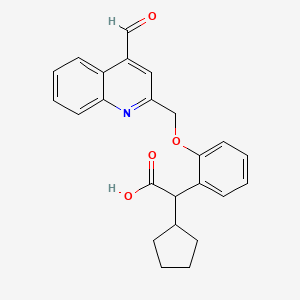
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
